Clonidine
Overview
Description
Synthesis Analysis
Clonidine and its structural derivatives have been synthesized to explore their physicochemical properties and pharmacological actions. Early studies on clonidine synthesis involved the creation of structural analogues to understand the critical role of steric effects and to investigate the compound's central hypotensive activity. Notably, Hughes and Baillie (1980) reported on the synthesis of clonidine and 1,3-dimethylclonidine labeled with deuterium and carbon-13, providing insights into its chemical structure and facilitating further pharmacological and metabolic studies (Hughes & Baillie, 1980).
Molecular Structure Analysis
The molecular structure of clonidine, 2-(2,6-dichlorophenylimino)imidazolidine, is pivotal to its interaction with alpha-2 adrenergic and imidazoline receptors. The unique imidazoline structure of clonidine facilitates its binding and agonistic activity on these receptors, which is essential for its antihypertensive effects. The structural analysis and modifications have led to a deeper understanding of its mechanism of action at the molecular level, as evidenced by research on clonidine analogues and their physicochemical parameters (Rouot, Leclerc, & Wermuth, 1976).
Chemical Reactions and Properties
Clonidine's chemical reactions and properties are closely tied to its pharmacodynamic profile. Its ability to interact with alpha-2 adrenergic receptors and imidazoline binding sites underpins its physiological effects. Clonidine's selectivity and affinity for these receptors are influenced by its chemical structure, particularly the dichlorophenyl and imidazolidine components, which dictate its activity and efficacy as a central antihypertensive agent (Ernsberger et al., 1987).
Physical Properties Analysis
The physical properties of clonidine, such as solubility and stability, play a crucial role in its pharmacokinetics and delivery methods. Understanding these properties is essential for developing effective formulations, including oral and transdermal systems, to ensure consistent bioavailability and therapeutic effects. Research into the transdermal delivery of clonidine has highlighted the importance of its physical properties in achieving steady-state plasma concentrations with minimal peak-to-trough fluctuations (Lowenthal, Matzek, & Macgregor, 1988).
Chemical Properties Analysis
Clonidine's chemical properties, such as its reactivity and interactions with biological molecules, are critical for its therapeutic action. Its mechanism of inducing hypotension, for example, involves the modulation of neurotransmitter release through its action on alpha-2 adrenergic receptors, a process that is directly related to its chemical structure and properties. The drug's ability to cross the blood-brain barrier and its interaction with central nervous system receptors are influenced by its lipophilicity and molecular size (Gossop, 1988).
Scientific Research Applications
Clonidine ameliorates cognitive deficits in aged nonhuman primates by acting at alpha 2-adrenergic receptors, suggesting it could be a new strategy for treating memory disorders in aged humans (Arnsten & Goldman-Rakic, 1985).
The medication increases proactive alpha power in the subthalamic-supplementary motor loop, linked to the noradrenergic system, which can be targeted by pharmacological agents acting on alpha-adrenergic receptors (Spay et al., 2018).
Clonidine reduces blood pressure and slows heart rate by reducing sympathetic stimulation. It also inhibits neuronal Ca(2+)-dependent NOS without affecting NOS-II and endothelial Ca(2+)-dependent NOS activity (Venturini et al., 2000).
The drug can prolong sensory blockade and reduce the local anesthetic required for perioperative analgesia (Gabriel & Gordin, 2001).
In women, Clonidine significantly inhibits subjective and physiological sexual arousal, especially when stimulated by exercise (Meston, Gorzalka, & Wright, 1997).
It improves analgesia after systemic, spinal, or peripheral opioids, prolonging the analgesic action of most local anesthetics (Tryba & Gehling, 2002).
In pediatrics, Clonidine is used in anesthesia, intensive care, and as a sedative, analgesic, ensuring haemodynamic stability (Basker, Singh, & Jacob, 2009).
The medication causes hyperglycemia and inhibits insulin secretion through an alpha-adrenergic mechanism (Metz, Halter, & Robertson, 1978).
Extradural Clonidine is used to enhance the quality and duration of postoperative analgesia, though the optimal dose for effective pain relief without side effects remains undetermined (Armand et al., 1998).
The drug reduces opiate withdrawal symptoms but does not eliminate them, and is potential for rapid withdrawal programs when combined with naltrexone (Gossop, 1988).
Clonidine is also used for various psychiatric conditions, including attention-deficit/hyperactivity disorder, opiate detoxification, post-traumatic stress disorder, de la Tourette syndrome, and others (Naguy, 2016).
At dosages above 1/32 of its clinical therapeutic dosage, Clonidine is cytotoxic to corneal epithelial cells, inducing cell apoptosis via a Fas/TNFR1 death receptors-mediated, mitochondria-dependent signaling pathway (Fan & Fan, 2017).
In hypertension patients, Clonidine reduces heart rate and lowers blood pressure (Boudier & Rossum, 1972).
Transdermal Clonidine reduces systolic and diastolic blood pressures, with maximum reduction occurring 2 to 3 days after initial application, maintaining for at least 7 days or until the system is removed (Lowenthal, Matzek, & Macgregor, 1988).
Clonidine may be effective in chronic pain conditions where neuropathy is a predominant component, and opioids are limited due to inadequate pain relief or adverse effects (Kumar, Maitra, Khanna, & Baidya, 2014).
CYP2D6 plays a major role in Clonidine metabolism, which may explain the increase in its nonrenal clearance during pregnancy (Claessens et al., 2010).
The medication lowers blood pressure by decreasing vascular resistance and cardiac output, with central systolic blood pressure being lowered more than peripheral systolic blood pressure (Mitchell et al., 2005).
Clonidine has a moderate effect size of 0.58 on symptoms of ADHD, but has a smaller effect size than stimulants and is associated with many side effects (Connor, Fletcher, & Swanson, 1999).
Agmatine, an endogenous agonist at imidazoline receptors, may act as a neurotransmitter and displace Clonidine in the brain (Li et al., 1994).
CYP2D6 genetic polymorphism affects Clonidine metabolism, with 21 out of 24 novel variants showing significantly decreased intrinsic clearance compared to the wild-type (Li et al., 2019).
Safety And Hazards
Clonidine may cause side effects such as dry mouth, drowsiness, headache, fatigue, dizziness on standing, dry eyes, and constipation . It may lower blood pressure and increase the risk of falls when going from a lying or sitting position to standing . Drowsiness caused by clonidine may affect a person’s ability to drive or operate machinery .
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSURZIOUXUGAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4205-91-8 (mono-hydrochloride) | |
Record name | Clonidine [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004205907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022846 | |
Record name | Clonidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, 4.80e-01 g/L | |
Record name | CLONIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Clonidine is primarily an alpha-2 adrenoceptor agonist which causes central hypotensive and anti-arrhythmogenic effects. The alpha-2 adrenoceptor is coupled to the G-proteins Go and Gi. Gi inhibits adenylyl cyclase and activates opening of a potassium channel that causes hyperpolarization. Clonidine binding to the alpha-2 adrenoceptor causes structural changes in the alpha subunit of the G-protein, reducing its affinity for GDP. Magnesium catalyzes the replacement of GDP with GTP. The alpha subunit dissociates from the other subunits and associates with an effector. The stimulation of alpha-2 adrenoceptors in the locus coeruleus may be responsible for the hypnotic effects of clonidine as this region of the brain helps regulate wakefulness. Clonidine can also decrease transmission of pain signals at the spine. Finally clonidine can affect regulators of blood pressure in the ventromedial and rostral-ventrolateral areas of the medulla., Intravenous infusion of clonidine causes an acute rise in blood pressure, apparently because of activation of postsynaptic alpha2 receptors in vascular smooth muscle. The affinity of clonidine for these receptors is high, although the drug is a partial agonist with relatively low efficacy at these sites. The hypertensive response that follows parenteral administration of clonidine generally is not seen when the drug is given orally. However, even after intravenous administration, the transient vasoconstriction is followed by a more prolonged hypotensive response which results from decreased central outflow of impulses in the sympathetic nervous system. ... The effect appears to result from activation of alpha2 receptors in the lower brain stem region. This central action has been demonstrated by infusing small amounts of the drug into the vertebral arteries or by injecting it directly into the cisterna magna., Clonidine decreases discharges in sympathetic preganglionic fibers in the splanchnic nerve as well as in postganglionic fibers of cardiac nerves. These effects are blocked by alpha2-selective antagonists ... Clonidine also stimulates parasympathetic outflow, and this may contribute to the slowing of heart rates as a consequence of increased vagal tone as well as diminished sympathetic drive., THE SITES OF ACTION OF CLONIDINE INDUCED ADRENAL-SUPPRESSANT EFFECT WERE INVESTIGATED IN SPONTANEOUSLY HYPERTENSIVE RATS. FIVE TO 10 MINUTES AFTER IV ADMINISTRATION OF CLONIDINE (3-100 MG/KG), THERE WAS A DECREASE IN BOTH SYMPATHETIC ADRENAL NERVE ACTIVITY AND ADRENAL CATECHOLAMINE SECRETION RATES, ALONG WITH THE DECREASE IN ARTERIAL BLOOD PRESSURE AND HEART RATE. APPARENTLY, BOTH THE ADRENAL MEDULLA AND THE SPINAL AND SUPRASPINAL STRUCTURES ARE THE RESPONSIBLE SITES OF ACTION OF CLONIDINE-INDUCED ADRENAL SUPPRESSION. THE CENTRAL ACTION OF CLONIDINE APPEARS TO PREDOMINATE OVER THE PERIPHERAL ACTION IN THIS SUPPRESSION., Clonidine appears to stimulate alpha2-adrenergic receptors in the CNS (mainly in the medulla oblongata), causing inhibition, but not blockade, of sympathetic vasomotor centers. Cardiovascular reflexes remain intact, and normal homeostatic mechanisms and hemodynamic responses to exercise are maintained. The central effects of the drug result in reduced peripheral sympathetic nervous system activity, reduced peripheral and renovascular resistance, reduction of systolic and diastolic blood pressure, and bradycardia. Peripheral venous pressure remains unchanged. It has been postulated that the hypotensive response to clonidine may result from reduced angiotensin II generation because of inhibition of renin release or from reduced stimulation of medullary vasomotor centers responsive to circulating angiotensin II; however, the exact relationship between the action of the drug in reducing renin activity and excretion of aldosterone and catecholamines and the hypotensive effect of the drug has not been fully elucidated. | |
Record name | Clonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00575 | |
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Record name | CLONIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Clonidine | |
Color/Form |
Crystals | |
CAS RN |
4205-90-7 | |
Record name | Clonidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4205-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Clonidine [USAN:USP:INN:BAN] | |
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Record name | Clonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00575 | |
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Record name | Clonidine | |
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Record name | Clonidine | |
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Record name | CLONIDINE | |
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Record name | CLONIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 °C, MP: 305 °C. Soluble in aboslute ethanol. One gram is soluble in 6 mLs water (60 °C); about 13 mLs water (20 °C); about 5.8 mLs methanol; about 25 mLs ethanol; about 5000 mLs chloroform. UV max (water): 213, 271, 302 nm (epsilon 8290.327, 713.074, 339.876) /Clonidine hydrochloride/ | |
Record name | Clonidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLONIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3040 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clonidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014714 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Citations
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